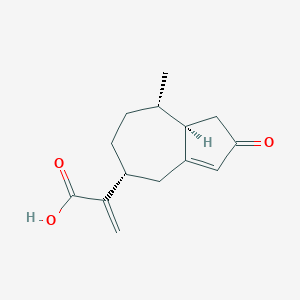

![molecular formula C16H26N4O8 B164069 2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid CAS No. 143673-93-2](/img/structure/B164069.png)

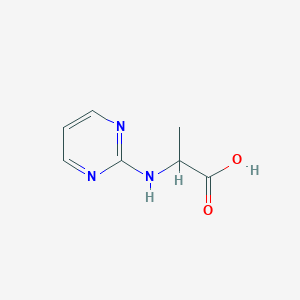

2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid

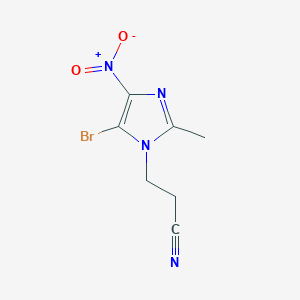

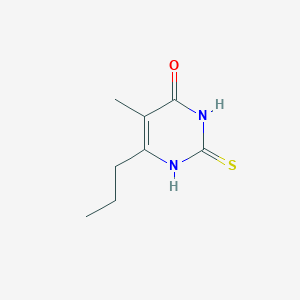

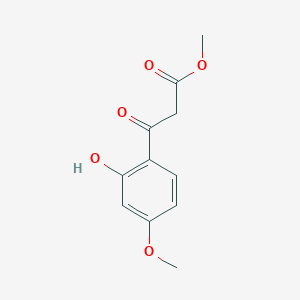

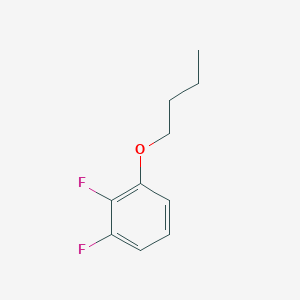

説明

Synthesis Analysis

The synthesis of complex amino acids or peptides often involves methods such as solid-phase peptide synthesis or liquid-phase peptide synthesis. These methods involve the stepwise addition of amino acids to a growing peptide chain.Molecular Structure Analysis

The molecular structure of an amino acid or peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry. These techniques can provide detailed information about the three-dimensional structure of the molecule.Chemical Reactions Analysis

Amino acids and peptides can undergo a variety of chemical reactions. For example, they can form peptide bonds during protein synthesis, or they can be broken down through hydrolysis. The科学的研究の応用

Plant Betalains: Chemistry and Biochemistry

Betalains are nitrogen-containing vacuolar pigments, consisting of betalamic acid, which forms various betacyanins (violet) and betaxanthins (yellow) through condensation with amino acids or derivatives. These compounds, identified in 17 out of 34 Caryophyllales families, serve as chemosystematic markers. Betalain synthesis involves tyrosine hydroxylation to DOPA, followed by DOPA ring cleavage, leading to betalamic acid. The synthesis pathway, influenced by various factors, allows commercial scale extraction due to the pigments' safety and health benefits (Khan & Giridhar, 2015).

Carboxylic Acid Vapors and Copper Corrosion

Carboxylic acids, including acetic acid, are present in the environment in various forms and contribute to rain acidity. These acids, produced by biomass combustion and industrial processes, play a significant role in the corrosion of metals like copper. Research indicates that acetic acid vapors are particularly aggressive towards copper, emphasizing the importance of understanding and mitigating corrosion mechanisms in industrial and environmental contexts (Bastidas & Iglesia, 2007).

Indole-3-Acetic Acid Catabolism by Bacteria

Indole-3-acetic acid (IAA), a plant growth hormone, is catabolized by bacteria through specific gene clusters, iac and iaa, for aerobic and anaerobic degradation, respectively. The catabolism allows bacteria to utilize IAA as a carbon, nitrogen, and energy source and potentially interfere with IAA-dependent processes in plants and other organisms. This review explores the known pathways, benefits to bacteria, and the broader implications for understanding IAA's role in various environments, including agriculture and human health (Laird, Flores, & Leveau, 2020).

Acetic Acid and Yeast Cell Death

Acetic acid is recognized for its role in yeast cell death, with implications for industrial fermentation processes and vinegar production. Studies have detailed the molecular events and pathways involved in acetic acid-induced cell death, offering insights into cellular alterations and the regulatory mechanisms. Understanding acetic acid's impact on yeast cells contributes to the development of more robust yeast strains for industrial applications and strategies in biomedicine (Chaves et al., 2021).

特性

IUPAC Name |

2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O8/c17-9-15(27,19-7-13(23)24)11(21)5-3-1-2-4-6-12(22)16(28,10-18)20-8-14(25)26/h1-3,5,19-20,27-28H,4,6-10,17-18H2,(H,23,24)(H,25,26)/b2-1+,5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCVFFEXLFTBT-NRNIAZNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(CN)(NCC(=O)O)O)C=CC=CC(=O)C(CN)(NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)C(CN)(NCC(=O)O)O)/C=C/C=C/C(=O)C(CN)(NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |

CAS RN |

143673-93-2 | |

| Record name | Glycine, 1,1'-(1,8-dioxo-1,8-octanediyl)bis(glycyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143673932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

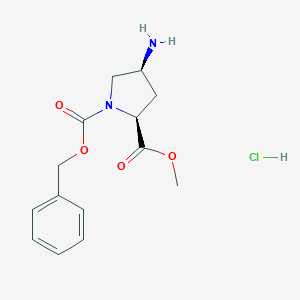

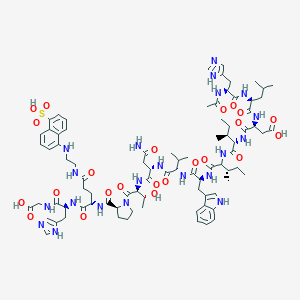

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。